Cas no 32004-13-0 (1-Piperazineethanol, a-[(4-aminophenoxy)methyl]-4-(2-methoxyphenyl)-)

1-Piperazineethanol, a-[(4-aminophenoxy)methyl]-4-(2-methoxyphenyl)- structure
32004-13-0 structure
Product name:1-Piperazineethanol, a-[(4-aminophenoxy)methyl]-4-(2-methoxyphenyl)-
CAS No:32004-13-0
MF:C20H27N3O3
MW:357.44668
CID:313296
PubChem ID:208343

1-Piperazineethanol, a-[(4-aminophenoxy)methyl]-4-(2-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineethanol, a-[(4-aminophenoxy)methyl]-4-(2-methoxyphenyl)-
    • alpha-((4-Aminophenoxy)methyl)-4-(2-methoxyphenyl)-1-piperazineethanol
    • 1-Piperazineethanol, alpha-((4-aminophenoxy)methyl)-4-(2-methoxyphenyl)-
    • BRN 0629227
    • DTXSID10953891
    • 32004-13-0
    • 1-(4-aminophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
    • Inchi: InChI=1S/C20H27N3O3/c1-25-20-5-3-2-4-19(20)23-12-10-22(11-13-23)14-17(24)15-26-18-8-6-16(21)7-9-18/h2-9,17,24H,10-15,21H2,1H3
    • InChI Key: IMINRHIZOHQZSU-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC=C1N1CCN(CC(COC2C=CC(N)=CC=2)O)CC1

Computed Properties

  • Exact Mass: 357.20541
  • Monoisotopic Mass: 357.205
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 71.2Ų

Experimental Properties

  • Density: 1.193
  • Boiling Point: 582.3°C at 760 mmHg
  • Flash Point: 306°C
  • Refractive Index: 1.601
  • PSA: 71.19

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